molecular formula C8H20ClNO B085895 Triethylcholine chloride CAS No. 152-22-7

Triethylcholine chloride

Cat. No.: B085895
CAS No.: 152-22-7
M. Wt: 181.7 g/mol
InChI Key: HABNQJVSCNCEQV-UHFFFAOYSA-M
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Description

Triethylcholine chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H20ClNO and its molecular weight is 181.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuromuscular Activity : Triethylcholine chloride was found to produce muscular weakness in animals, resembling symptoms of myasthenia gravis. This weakness increased with exercise and decreased during rest. Its toxic effects were attributed to interference with the synthesis of acetylcholine, and these effects could be reversed by choline (Roberts, 1962).

  • Transmission Failure Mechanism : this compound's action in reducing muscle contractions elicited by high rates of nerve stimulation was observed in various animal models. It was suggested that this compound interferes with the ability of nerve endings to synthesize acetylcholine, potentially acting as an inactive neurohormone (Bowman & Rand, 1997).

  • Comparison with Other Substances : Triethylcholine was compared to other neuromuscular transmission affecting drugs. It showed a selective pre-junctional blocking action, different from the depolarizing or anticholinesterase action of other drugs (Bowman, Hemsworth & Rand, 1962).

  • Synaptosomal Incorporation : Triethylcholine was incorporated into synaptosomal and synaptic vesicle fractions from guinea pig cerebral cortex, suggesting a similar uptake process as observed for choline (Hemsworth & Bosmann, 1971).

  • Interference with Acetylcholine Synthesis : Triethylcholine's interference with the biological synthesis of acetylcholine was demonstrated, particularly in nerve-muscle preparations where it decreased acetylcholine output from stimulated nerves (Bull & Hemsworth, 1965).

  • Antagonistic Action with Choline : this compound was shown to have an antagonistic action with choline, suggesting competition in biological systems. This competition could lead to diminished formation of active acetyl derivatives (Keston & Wortis, 1946).

Mechanism of Action

Target of Action

Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)azanium chloride, primarily targets the cholinergic transmission system . It interferes with the synthesis of acetylcholine in nerve endings . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound mimics choline and causes failure of cholinergic transmission by interfering with the synthesis of acetylcholine in nerve endings . It has a selective action in reducing the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .

Biochemical Pathways

This compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for transmitting signals in the nervous system. By interfering with the synthesis of acetylcholine, this compound disrupts the normal functioning of this pathway .

Pharmacokinetics

It’s known that the compound can cause a slowly developing neuromuscular weakness . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The primary molecular and cellular effect of this compound’s action is the disruption of cholinergic transmission . This results in a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be more severe after exercise . .

Safety and Hazards

Triethylcholine chloride can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . High doses may result in death from respiratory failure, particularly after exercise .

Future Directions

While specific future directions for Triethylcholine chloride are not mentioned in the retrieved papers, the field of desalination membranes, which involves the use of similar compounds, is a promising area of research .

Biochemical Analysis

Biochemical Properties

Triethylcholine chloride is involved in the synthesis of acetylcholine, a neurotransmitter, in nerve endings . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively . The interactions between this compound and these enzymes can enhance the formation of acetylcholine and phosphocholine .

Cellular Effects

This compound has been found to produce a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interfering with the synthesis of acetylcholine in presynaptic nerve endings . This interference is thought to occur because the effects of this compound can be reversed by choline but not by acetylcholinesterase inhibitors . The exact mechanism of action is not definitively known .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to produce a slowly developing neuromuscular weakness that typically lasts for 80 to 120 minutes . This effect is partially relieved by rest . High doses may result in death from respiratory failure, particularly after exercise .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, intravenous administration of 10–25 mg/kg this compound produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise . There was no full paralysis even at fatal doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine synthesis . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively .

Transport and Distribution

Given its role in the synthesis of acetylcholine, it is likely that it is transported to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .

Subcellular Localization

Given its role in the synthesis of acetylcholine, it is likely that it is localized to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .

Properties

IUPAC Name

triethyl(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNQJVSCNCEQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-61-4 (Parent)
Record name Triethylcholine chloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20934393
Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-22-7
Record name Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1)
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Record name Triethylcholine chloride
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Record name 152-22-7
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Record name N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride
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Record name Triethyl(2-hydroxyethyl)ammonium chloride
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Record name TRIETHYLCHOLINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does triethylcholine chloride interact with the nervous system to produce its effects?

A1: this compound exerts its effects primarily by interfering with neuromuscular transmission. While it does not directly block the action of acetylcholine at the neuromuscular junction, it does lead to a reduction in the amount of acetylcholine released by nerve impulses [, ]. This effect is thought to be due to an action on the nerve endings. Studies utilizing intracellular recording techniques have demonstrated that this compound can induce a progressive decline in the amplitude of endplate potentials, ultimately leading to a complete blockade of neuromuscular transmission []. This effect is particularly pronounced during periods of repetitive nerve stimulation, mimicking some aspects of myasthenia gravis [, ]. Interestingly, administration of choline can counteract the effects of this compound, suggesting a competitive interaction [, ].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided research primarily focuses on this compound, Bowman and Rand (1962) explored the activity of various choline analogues. Their findings indicated that the triethyl analogue exhibited optimal activity in terms of inducing neuromuscular transmission failure []. This suggests that the size and nature of the substituents on the choline molecule play a crucial role in its interaction with the target site, likely affecting its binding affinity or ability to interfere with acetylcholine synthesis or release. Further investigations into the SAR of related compounds could provide valuable insights for developing more targeted therapeutic agents.

Q3: What are the limitations of using this compound as a tool to study myasthenia gravis?

A3: While this compound can induce muscle weakness similar to myasthenia gravis, particularly after exertion, there are key differences in their responses to certain drugs []. Edrophonium and neostigmine, commonly used to treat myasthenia gravis, show limited effectiveness in reversing triethylcholine-induced weakness, even at high doses []. This suggests that the precise mechanism underlying the neuromuscular transmission failure differs between the two conditions. While this compound provides a useful model for certain aspects of myasthenia gravis, such as exercise-induced fatigue, it's important to acknowledge these limitations when interpreting experimental results.

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